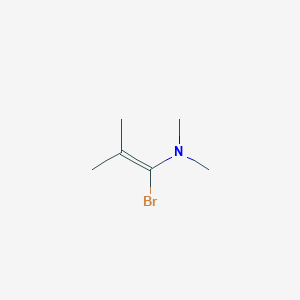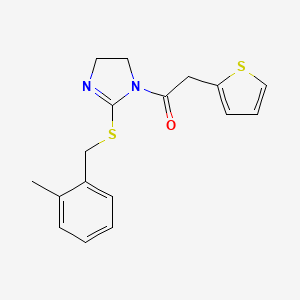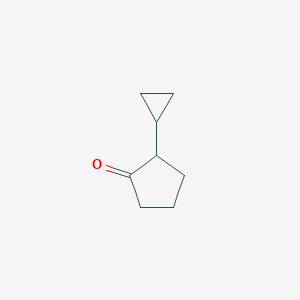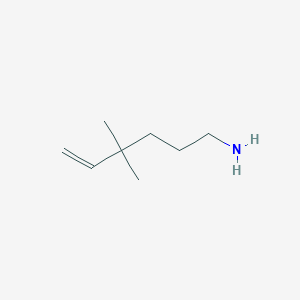
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide, also known as FBTA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on the synthesis and detailed characterization of triazole derivatives, which are valuable for their potential biological activities. The experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into their structural properties. These derivatives, including a fluoro derivative, have been synthesized, characterized through X-ray diffraction, and analyzed for their intermolecular interactions, offering a basis for understanding their reactivity and potential applications in medicinal chemistry (Shukla et al., 2014).
Biological Activity
The exploration of novel compounds for antimicrobial properties is a significant area of research. A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents highlights the potential of these compounds in addressing bacterial and fungal infections. Most of these derivatives exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains, underscoring the importance of triazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Structural Analysis
The crystal structure analysis of triazole derivatives, such as the facile synthesis, crystal structure, DFT calculation, and biological activities of specific triazol-5 (4H)-one derivatives, demonstrates their structural uniqueness and potential as enzyme inhibitors. These studies provide crucial insights into the molecular conformations, enabling the design and development of potent enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Antitumour Activity
The investigation into the antitumour activity of triazole derivatives, such as the synthesis, crystal structure, and antitumour activity of specific carboxamide compounds, contributes to the development of new cancer treatments. These compounds have been synthesized and evaluated for their effectiveness in inhibiting the proliferation of cancer cell lines, offering potential pathways for cancer therapy (Hao et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-9-5-4-8-14(15)10-20-18(25)17-21-12-23(22-17)11-16(24)13-6-2-1-3-7-13/h1-9,12,16,24H,10-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUREIHCSWEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea](/img/structure/B2645109.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2645113.png)



![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)




![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)